5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazole and thiazole family. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and an isopropyl group attached to the imidazo[2,1-b][1,3]thiazole core. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(propan-2-yl)ethanone with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[2,1-b][1,3]thiazoles with different functional groups.
Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.
Reduction Reactions: Formation of amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring, are used as antimicrobial agents.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which contain the thiazole ring, have diverse biological activities.
Uniqueness
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole is unique due to the specific combination of substituents on the imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12BrN3S
- Molecular Weight : 284.19 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The imidazo[2,1-b][1,3]thiazole scaffold is known for its planar configuration and ability to interact with various biological targets due to its electron-rich nature.
Antimicrobial Activity
Research has shown that derivatives of the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to this compound have demonstrated effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .
Compound | Target Organism | MIC (mM) |
---|---|---|
5-Bromo derivative | C. albicans | 3.92 |
5-Bromo derivative | A. niger | 4.01 |
Antibacterial Activity
The compound shows promising antibacterial activity against various Gram-positive and Gram-negative bacteria:
- Efficacy Against Bacteria : Studies indicate that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.7 to 15.62 μg/mL depending on structural modifications .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.7 |
Escherichia coli | 15.62 |
Anticancer Potential
The imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for anticancer activities:
- Cell Line Studies : In vitro studies on human glioblastoma U251 and melanoma WM793 cells indicated that certain analogues possess IC50 values in the range of 10–30 µM, suggesting significant cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is influenced by various substituents on the thiazole ring:
- Electron-Withdrawing Groups : The presence of groups such as nitro (-NO₂) or halogens enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial membranes.
- Hydrophobic Moieties : The introduction of hydrophobic groups at specific positions has been correlated with enhanced antibacterial properties.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole derivatives:
- Study by Gursoy et al. (2020) examined a series of thiazole compounds for their antibacterial properties against clinical isolates of Staphylococcus aureus. The study concluded that specific modifications significantly improved efficacy compared to standard antibiotics.
- Research by Ulusoy Güzeldemirci et al. (2010) highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazoles against various viral strains, reinforcing their versatility as therapeutic agents.
Eigenschaften
Molekularformel |
C10H13BrN2S |
---|---|
Molekulargewicht |
273.19 g/mol |
IUPAC-Name |
5-bromo-3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C10H13BrN2S/c1-4-7-5-14-10-12-8(6(2)3)9(11)13(7)10/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
ZMEYZAPHNHGYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC2=NC(=C(N12)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.